molecular formula C8H7BrF3NO B1448096 [3-Bromo-4-(trifluoromethoxy)phenyl]methanamine CAS No. 1699274-98-0

[3-Bromo-4-(trifluoromethoxy)phenyl]methanamine

Cat. No.: B1448096
CAS No.: 1699274-98-0
M. Wt: 270.05 g/mol
InChI Key: ZVRKAMXDKBKGPN-UHFFFAOYSA-N
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Description

[3-Bromo-4-(trifluoromethoxy)phenyl]methanamine: is an organic compound with the molecular formula C8H7BrF3NO It is a derivative of benzylamine, where the benzene ring is substituted with a bromine atom at the 3-position and a trifluoromethoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Bromo-4-(trifluoromethoxy)phenyl]methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-(trifluoromethoxy)benzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).

    Amination: The alcohol is then converted to the amine via a substitution reaction with ammonia or an amine source under suitable conditions.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-Bromo-4-(trifluoromethoxy)phenyl]methanamine can undergo oxidation reactions to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzylamine derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: [3-Bromo-4-(trifluoromethoxy)phenyl]methanamine is used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It can be used in catalytic reactions to introduce trifluoromethoxy groups into other compounds.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to understand the effects of trifluoromethoxy substitution on biological activity.

Medicine:

    Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of [3-Bromo-4-(trifluoromethoxy)phenyl]methanamine involves its interaction with molecular targets through its functional groups. The bromine and trifluoromethoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The amine group can form hydrogen bonds and ionic interactions with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

    4-(Trifluoromethyl)benzylamine: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

    3-Bromo-4-methoxybenzylamine: Similar structure but with a methoxy group instead of trifluoromethoxy.

    4-(Trifluoromethoxy)phenylboronic acid: Similar functional group but with a boronic acid moiety.

Uniqueness:

    Trifluoromethoxy Group: The presence of the trifluoromethoxy group imparts unique electronic and steric properties, making [3-Bromo-4-(trifluoromethoxy)phenyl]methanamine distinct in its reactivity and applications.

    Bromine Substitution: The bromine atom at the 3-position allows for further functionalization through substitution reactions, enhancing its versatility in synthetic chemistry.

Properties

IUPAC Name

[3-bromo-4-(trifluoromethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRKAMXDKBKGPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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